Bathocuproinedisulfonic acid disodium salt hydrate
Description
Chemical Identity and Nomenclature
Bathocuproinedisulfonic acid disodium salt hydrate is a water-soluble chelating agent with the molecular formula C₂₆H₁₈N₂Na₂O₆S₂·xH₂O (where x denotes variable hydration states). Its systematic IUPAC name is disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate hydrate . The compound is identified by multiple CAS registry numbers, including 52698-84-7 (anhydrous form) and 98645-85-3 (hydrated form), reflecting differences in hydration states and synthetic batches .
Key Identifiers:
The sulfonate groups at positions 3 and 8 of the phenanthroline core enhance water solubility, distinguishing it from non-sulfonated analogs like bathocuproine .
Historical Development and Discovery
The compound originated from efforts to improve the aqueous solubility of phenanthroline-based chelators. Initial work on sulfonating 1,10-phenanthroline derivatives began in the 1950s, with Smith, McCurdy, and Diehl pioneering methods for iron detection using bathophenanthroline . In 1963, Cryberg and Diehl optimized sulfonation protocols for bathocuproine using fuming sulfuric acid , avoiding side reactions observed with chlorosulfonic acid . This innovation enabled the synthesis of water-soluble derivatives without compromising metal-binding specificity.
Key milestones:
Structural Characteristics and Isomerism
The molecule features a 1,10-phenanthroline backbone with methyl groups at positions 2 and 9, phenyl groups at 4 and 7, and sulfonate moieties at 3 and 8 (Figure 1). X-ray crystallography confirms a planar geometry, with sulfonate groups adopting equatorial positions to minimize steric hindrance .
Isomerism:
Sulfonation can produce regioisomers depending on reaction conditions:
- Para-Para Isomer : Sulfonate groups at positions 3 and 8 (most common).
- Meta-Para Isomer : One sulfonate at position 3 (meta to phenyl) and another at 8 (para to phenyl) .
The commercial product is typically a mixture of isomers, as noted in NMR studies showing split peaks for aromatic protons .
Structural Data:
| Feature | Description | Source |
|---|---|---|
| Coordination Sites | N1 and N10 of phenanthroline core | |
| Metal Binding | Forms 2:1 (ligand:Cu⁺) complexes | |
| Hydration | Variable H₂O molecules (1–3) |
The disodium salt form ensures neutrality in aqueous solutions, critical for maintaining chelation efficiency in physiological and environmental matrices .
Properties
CAS No. |
1257642-74-2 |
|---|---|
Molecular Formula |
C26H22N2NaO7S2 |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate |
InChI |
InChI=1S/C26H20N2O6S2.Na.H2O/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;1H2 |
InChI Key |
ZTVOHAIVPLYHEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].O.[Na+].[Na+] |
Canonical SMILES |
CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)O)C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)O.O.[Na] |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Bathocuproinedisulfonic acid disodium salt hydrate, also known as disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate hydrate, primarily targets copper ions (Cu+) . Copper ions play a crucial role in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter biosynthesis, and connective tissue strength.
Mode of Action
This compound acts as a stable Cu+ chelator . Chelation involves the formation of multiple bonds between a molecule (the chelator) and a metal ion (in this case, Cu+). In doing so, it effectively sequesters the copper ions, preventing them from participating in their typical biological activities.
Biochemical Pathways
By chelating copper ions, this compound can impact various biochemical pathways where copper is a key player. For instance, it can inhibit the activity of certain enzymes that require copper ions for their function. It has also been used as an electron chain-associated free radical production inhibitor for superoxide dismutase assay in cells.
Result of Action
The molecular and cellular effects of this compound’s action primarily stem from its ability to chelate copper ions. By sequestering these ions, it can inhibit the function of copper-dependent enzymes and proteins, potentially leading to various downstream effects depending on the specific biological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence and concentration of copper ions in the environment would directly affect its ability to act as a chelator. Moreover, factors such as pH and temperature could potentially influence its stability and effectiveness.
Biochemical Analysis
Biochemical Properties
Bathocuproinedisulfonic acid disodium salt hydrate plays a significant role in biochemical reactions. It acts as a chelator in electron spin resonance spin trapping technique to study free radical generation. It is also used as a reagent for the determination of Cu and Cu-protein complexes.
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. It is an extracellular copper chelator. It inhibits the HIV-1 wild type protease as well as a mutant HIV-1 protease lacking cysteine.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to chelate Cu+ ions. This chelation ability allows it to inhibit the activity of certain enzymes, such as the HIV-1 wild type protease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been used to study free radical generation in rats with acute sodium formate poisoning.
Biological Activity
Bathocuproinedisulfonic acid disodium salt hydrate (BCS) is a water-soluble compound primarily known for its role as a copper chelator. It has garnered attention in various biological and biochemical applications due to its unique properties and mechanisms of action. This article reviews the biological activity of BCS, highlighting its applications, case studies, and relevant research findings.
BCS is a derivative of bathocuproine, characterized by its ability to form stable complexes with copper ions, particularly Cu(I). This property is crucial for its applications in biological assays and studies. The chemical structure of BCS allows it to emit fluorescence under UV light, facilitating the detection of copper ions in various environments.
Applications in Biological Research
- Copper Chelation : BCS is widely used as a copper chelator in various biological assays. It stabilizes cysteine in trypanosome cultures and is utilized to inhibit free radical production during superoxide dismutase assays in cells .
- Antioxidant Capacity Assessment : The CUPRAC–BCS assay utilizes BCS to evaluate the antioxidant capacity by measuring the reduction of copper(II) ions. This method has been shown to be effective in assessing the total antioxidant capacity of different biological samples .
- Detection of Heavy Metals : Recent studies have demonstrated BCS's utility in detecting copper ions spectrophotometrically, with an absorption peak at 490 nm. This application is particularly relevant for environmental monitoring and assessing copper toxicity in biological systems .
Case Study 1: Antiviral Activity
A study investigated the inhibitory effects of BCS on HIV-1 protease activity. The results indicated that BCS, in conjunction with cupric chloride, exhibited significant inhibition of viral replication, suggesting potential therapeutic applications against HIV .
Case Study 2: Copper Toxicity Mitigation
In a novel approach using yeast models, researchers assessed BCS's ability to alleviate copper toxicity. The study revealed that BCS effectively rescued ace1Δ yeast cells from copper-induced stress, demonstrating its potential role as a protective agent against metal toxicity .
Research Findings
- Inhibition of Free Radicals : BCS has been shown to inhibit free radical generation, which is critical for protecting cells from oxidative stress. This property is particularly beneficial in studies related to aging and neurodegenerative diseases .
- Stabilization of Cysteine : In trypanosome culture media, BCS serves as a stabilizing agent for cysteine, enhancing the viability and growth of these organisms under controlled laboratory conditions .
- Spectrophotometric Applications : The development of sensitive detection methods for Cu(I) using BCS has been reported, with detection limits reaching as low as 15 ppb in water samples without pretreatment .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with BCS but differ in key properties:
Bathophenanthrolinedisulfonic Acid Disodium Salt (BPS)
- Structure : 4,7-Diphenyl-1,10-phenanthroline-3,8-disulfonate (lacks methyl groups at positions 2 and 9 compared to BCS) .
- Target Ion : Fe²⁺ , forming a red complex with λₘₐₓ at 535 nm .
- Applications : Ferrous ion detection in biological and environmental samples .
| Property | BCS | BPS |
|---|---|---|
| Target Ion | Cu⁺ | Fe²⁺ |
| λₘₐₓ | 483 nm | 535 nm |
| Key Substituents | 2,9-Dimethyl; 4,7-diphenyl | 4,7-Diphenyl |
| CAS Number | 1257642-74-2 / 52698-84-7 | 52746-49-3 |
| Molecular Weight | 564.55 (anhydrous) | 666.63 (trihydrate) |
Ferrozine (3-(2-Pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine Disodium Salt)
- Structure : Triazine-based sulfonated ligand .
- Target Ion : Fe²⁺ , forming a magenta complex (λₘₐₓ = 562 nm) .
- Applications : Quantifying iron in the FRAP (Ferric Reducing Ability of Plasma) assay .
- Differentiation : Unlike BCS, Ferrozine is insensitive to Cu⁺ and requires acidic conditions for Fe²⁺ binding .
Ethylenediaminetetraacetic Acid (EDTA)
- Structure : Hexadentate ligand with four carboxylate groups .
- Target Ions : Broad-spectrum chelation of Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺ , etc. .
- Applications : Industrial descaling, medical antidotes for metal poisoning .
- Limitations : Lacks specificity for Cu⁺ and requires higher concentrations than BCS for copper chelation .
1-Nitroso-2-Naphtol-3,6-Disulfonic Acid Disodium Salt Hydrate (NNDSA)
- Structure : Nitroso-naphthol derivative with sulfonate groups .
- Target Ion : Primarily Co²⁺ and Fe³⁺ .
- Differentiation : Forms colored complexes with transition metals but lacks the phenanthroline backbone of BCS, reducing selectivity for Cu⁺ .
Key Research Findings
Sensitivity : BCS-based assays detect Cu⁺ at parts-per-billion (ppb) levels, outperforming atomic absorption spectroscopy in cost and speed .
Safety : BCS has low acute toxicity (WGK Germany: 3) but requires precautions to avoid skin/eye contact (S24/25) .
Q & A
Q. How can researchers determine the purity of bathocuproinedisulfonic acid disodium salt hydrate in laboratory settings?
Purity assessment typically involves high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry. For HPLC, a C18 column with a mobile phase of acetonitrile/water (adjusted to pH 3–4 with acetic acid) can separate impurities. UV-Vis quantification at 480 nm (characteristic absorbance for Cu(I)-bathocuproine complexes) can validate purity by comparing absorbance against a calibration curve. Commercial batches often specify ≥97% purity via these methods .
Q. What are the recommended storage conditions to ensure compound stability?
Store the compound at room temperature (RT) in a tightly sealed container, protected from light and moisture. Prolonged exposure to humidity may lead to hydration changes, altering stoichiometry. Avoid contact with reducing agents or strong acids to prevent degradation of the sulfonic groups .
Q. How should researchers safely handle this compound to minimize risks?
Use personal protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Safety protocols align with S24/25 and S22 guidelines .
Advanced Research Questions
Q. How does this compound interact with copper ions in redox assays?
The compound selectively chelates Cu(I) ions, forming a stable 2:1 (ligand:metal) complex with an absorption maximum at 480 nm. This property is exploited in assays to quantify Cu(I) in biological samples. For example, in a modified FRAP-like assay, the compound replaces tripyridyltriazine to detect Cu(I) reduction from Cu(II) by antioxidants. The absorbance change at 593 nm (or 480 nm for bathocuproine) correlates with reducing capacity .
Q. How can researchers troubleshoot precipitation issues in aqueous solutions of this compound?
Precipitation often arises from high ionic strength or incompatible pH. To resolve:
- Sonication : Use a water bath sonicator for 10–15 minutes to disperse aggregates.
- pH Adjustment : Maintain pH 6–8 (optimal for sulfonate solubility).
- Buffer Compatibility : Avoid phosphate buffers if competing metal chelation occurs; use HEPES or Tris instead.
- Fresh Preparation : Prepare solutions daily to prevent hydrolysis or oxidation .
Q. What experimental designs are suitable for studying its chelation efficiency across metal ions?
- Titration Studies : Titrate the compound with solutions of Cu(I), Fe(II/III), or Zn(II) while monitoring UV-Vis spectra (200–700 nm). Calculate binding constants (log K) using Benesi-Hildebrand plots.
- Competitive Assays : Introduce competing chelators (e.g., EDTA) to assess selectivity.
- ICP-MS Validation : Quantify unbound metal ions post-chelation using inductively coupled plasma mass spectrometry .
Q. How does this compound mitigate metal interference in chromatographic analyses of metabolites?
As a metal chelator, it prevents transition metals (e.g., Cu, Fe) from oxidizing labile metabolites like glutathione or ascorbic acid. In ion chromatography, adding 10–50 µM bathocuproine to mobile phases improves peak resolution for phosphorylated sugars or nucleotides by suppressing metal-catalyzed degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported purity levels across batches?
- Cross-Validation : Compare results from independent methods (e.g., HPLC, elemental analysis).
- Hydration Adjustment : Account for variable hydrate content (CAS 1257642-74-2 specifies "xH₂O") by thermogravimetric analysis (TGA) to determine exact water content.
- Supplier Documentation : Request certificates of analysis (CoA) for lot-specific purity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
